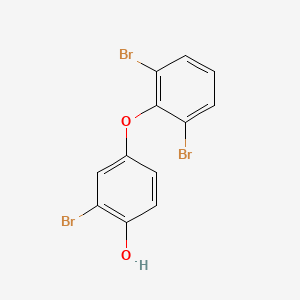

2-Bromo-4-(2,6-dibromophenoxy)phenol

説明

2-Bromo-4-(2,6-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) derived from marine sponges, notably Dysidea granulosa . Structurally, it consists of two phenolic rings connected by an ether bond, with bromine substitutions at the 2, 4, and 6 positions on the second ring and an additional bromine at the 2-position on the first ring (Figure 1). This compound is biosynthesized by marine bacteria or cyanobacterial symbionts associated with sponges .

Its primary biological activities include broad-spectrum antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and carbapenemase-producing Enterobacter cloacae. Notably, it eradicates both planktonic and biofilm-incorporated bacterial cells without disrupting biofilm structure . However, its cytotoxicity against healthy peripheral blood mononuclear cells (PBMNCs) limits therapeutic utility without structural modification .

特性

分子式 |

C12H7Br3O2 |

|---|---|

分子量 |

422.89 g/mol |

IUPAC名 |

2-bromo-4-(2,6-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H7Br3O2/c13-8-2-1-3-9(14)12(8)17-7-4-5-11(16)10(15)6-7/h1-6,16H |

InChIキー |

WSJBKHRZKXYZGC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)O)Br)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of 2,6-dibromophenol with bromine in the presence of a suitable solvent like chloroform . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenol ring .

Industrial Production Methods

Industrial production of 2-Bromo-4-(2,6-dibromophenoxy)phenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .

化学反応の分析

Types of Reactions

2-Bromo-4-(2,6-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the brominated phenol to its corresponding hydroxy derivatives.

Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various brominated and hydroxylated phenol derivatives, which have distinct chemical and biological properties .

科学的研究の応用

2-Bromo-4-(2,6-dibromophenoxy)phenol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other brominated compounds.

Medicine: Potential use as an antimicrobial agent due to its broad-spectrum activity.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-Bromo-4-(2,6-dibromophenoxy)phenol involves the inhibition of bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways . The compound targets bacterial phosphotransferase systems, leading to reduced uptake of essential nutrients and subsequent cell death .

類似化合物との比較

Antimicrobial Activity

- Breadth of Activity: 2-Bromo-4-(2,6-dibromophenoxy)phenol and its 3,4,6-tribromo analogue demonstrate rare dual efficacy against gram-positive and gram-negative bacteria, including persister and biofilm-incorporated cells . In contrast, 3,5-dibromo-2-(2,4-dibromophenoxy)phenol shows narrower specificity, primarily targeting HBV .

- Resistance Mechanisms: Resistance to 2-bromo derivatives in MRSA is linked to downregulation of scrA and mtlA phosphotransferase genes, reducing cellular uptake . No resistance mechanisms are reported for anti-HBV PBDEs.

Anticancer Potential

- While 2-bromo-4-(2,6-dibromophenoxy)phenol induces apoptosis in cancer cells, its cytotoxicity to healthy cells (CC50 ~4–10 µM) is higher than 3,4,5-tribromo-2-(2',4'-dibromophenoxy)phenol (CC50 ~10 µM), suggesting structural bromination patterns influence selectivity .

Pharmacokinetic and Toxicity Profiles

- Solubility : All PBDEs exhibit poor aqueous solubility but are soluble in organic solvents (e.g., DMSO, chloroform), limiting bioavailability without formulation .

- Toxicity: Estrogenic OH-PBDEs like 2-bromo-4-(2,4,6-tribromophenoxy)phenol pose endocrine disruption risks at low concentrations (EC50 <0.1 µM) , whereas non-hydroxylated PBDEs show lower endocrine activity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。